molecular formula C17H28N2O2 B14452890 Benzamide, 2-butoxy-N-(2-(diethylamino)ethyl)- CAS No. 73664-71-8

Benzamide, 2-butoxy-N-(2-(diethylamino)ethyl)-

Cat. No.: B14452890
CAS No.: 73664-71-8
M. Wt: 292.4 g/mol
InChI Key: JPBSGNFLQPFAEW-UHFFFAOYSA-N
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Description

Benzamide, 2-butoxy-N-(2-(diethylamino)ethyl)- is an organic compound with a complex structure that includes a benzamide core substituted with a butoxy group and a diethylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 2-butoxy-N-(2-(diethylamino)ethyl)- typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with ammonia or an amine under dehydrating conditions.

    Introduction of the Butoxy Group: The butoxy group can be introduced via an etherification reaction, where a suitable butyl halide reacts with the hydroxyl group of the benzamide.

    Attachment of the Diethylaminoethyl Group: The diethylaminoethyl group can be attached through a nucleophilic substitution reaction, where a diethylaminoethyl halide reacts with the amide nitrogen of the benzamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group of the benzamide to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the diethylaminoethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Benzamide, 2-butoxy-N-(2-(diethylamino)ethyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, 2-butoxy-N-(2-(diethylamino)ethyl)- involves its interaction with specific molecular targets. The diethylaminoethyl group may facilitate binding to biological receptors or enzymes, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

    Benzamide: The simplest form of benzamide without any substituents.

    N-(2-(Diethylamino)ethyl)benzamide: Lacks the butoxy group but has a similar diethylaminoethyl substitution.

    4-Amino-N-(2-(diethylamino)ethyl)benzamide: Contains an amino group instead of a butoxy group.

Uniqueness: Benzamide, 2-butoxy-N-(2-(diethylamino)ethyl)- is unique due to the presence of both the butoxy and diethylaminoethyl groups, which can confer distinct chemical and biological properties compared to its simpler analogs.

Properties

CAS No.

73664-71-8

Molecular Formula

C17H28N2O2

Molecular Weight

292.4 g/mol

IUPAC Name

2-butoxy-N-[2-(diethylamino)ethyl]benzamide

InChI

InChI=1S/C17H28N2O2/c1-4-7-14-21-16-11-9-8-10-15(16)17(20)18-12-13-19(5-2)6-3/h8-11H,4-7,12-14H2,1-3H3,(H,18,20)

InChI Key

JPBSGNFLQPFAEW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)NCCN(CC)CC

Origin of Product

United States

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